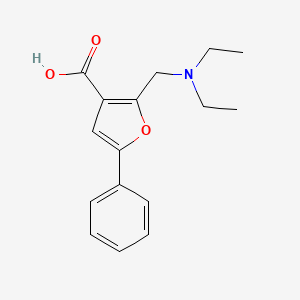![molecular formula C15H10Cl2N4O2 B2919335 3-(3,5-dichlorophenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide CAS No. 1285532-35-5](/img/structure/B2919335.png)
3-(3,5-dichlorophenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a pyrazole ring attached to a carbohydrazide group, with a furan ring attached via a methylene bridge. The dichlorophenyl group is likely attached to the 3-position of the pyrazole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. The pyrazole and furan rings, being aromatic, might undergo electrophilic aromatic substitution reactions. The carbohydrazide group could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the carbohydrazide group might make the compound polar and capable of forming hydrogen bonds .Scientific Research Applications
Vibrational Spectroscopic Investigations and Molecular Dynamics Simulations
One study extensively investigated the quantum chemical aspects of a closely related pyrazole derivative through vibrational spectroscopic methods, molecular dynamic simulations, and molecular docking studies. These investigations aimed to understand the compound's stability, reactivity, and potential biological inhibitor properties, specifically highlighting its inhibition capabilities against CDK2s, a type of cyclin-dependent kinase important in cell cycle regulation (Pillai et al., 2017).
Synthesis of N-Alkylated Derivatives
Research on the synthesis of N-alkylated derivatives based on pyrazole compounds with structural similarities to the compound of interest has been reported. This study focused on the conversion of intermediates into key compounds, highlighting the versatility and reactivity of the pyrazole ring in creating various derivatives with potential for further biological evaluation (El-Essawy & Rady, 2011).
Antimicrobial and Anticancer Activities
Another significant area of application is in the synthesis and evaluation of pyrazole derivatives for antimicrobial and anticancer activities. Several studies have synthesized novel derivatives and assessed their biological activities, finding some compounds to exhibit significant antimicrobial and anticancer properties, which could lead to the development of new therapeutic agents (Abdel‐Aziz, Mekawey, & Dawood, 2009); (Ningaiah et al., 2014).
Antioxidant Agents and Corrosion Inhibition
Further research has focused on the catalytic synthesis of chalcone derivatives, incorporating the pyrazole moiety for potential use as potent antioxidant agents. This study emphasizes the importance of these compounds in combating oxidative stress-related diseases (Prabakaran, Manivarman, & Bharanidharan, 2021). Additionally, pyrazole derivatives have been investigated for their corrosion protection behavior on mild steel, demonstrating the chemical's potential in industrial applications to prevent material degradation (Paul, Yadav, & Obot, 2020).
Future Directions
The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies could involve testing its efficacy and safety in biological models. If it’s a chemical intermediate, future work could involve exploring its reactivity and applications in synthetic chemistry .
properties
IUPAC Name |
3-(3,5-dichlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O2/c16-10-4-9(5-11(17)6-10)13-7-14(20-19-13)15(22)21-18-8-12-2-1-3-23-12/h1-8H,(H,19,20)(H,21,22)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKBGPBVLPIBLB-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,5-dichlorophenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

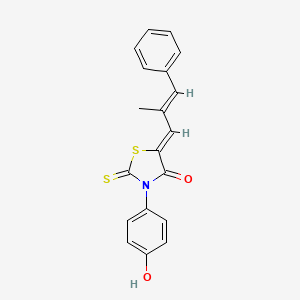

![1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(2-thienylmethyl)piperidine-3-carboxamide](/img/structure/B2919257.png)

![N'-({[1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}oxy)-2-pyridinecarboximidamide](/img/structure/B2919259.png)
![5-((3,4-Difluorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2919261.png)
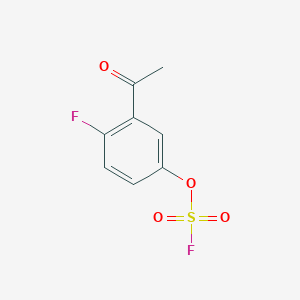
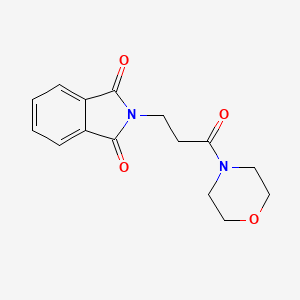


![5-(6-(Trifluoromethyl)pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2919272.png)
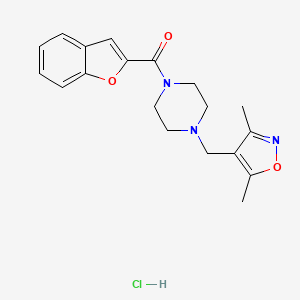
![(2-(2-fluorophenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2919274.png)
